1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid

Description

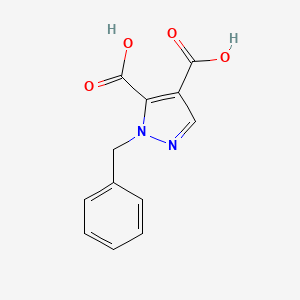

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and carboxylic acid moieties at the 4- and 5-positions. The benzyl group enhances lipophilicity, which may influence solubility, bioavailability, and binding interactions in biological systems .

Properties

Molecular Formula |

C12H10N2O4 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2-benzylpyrazole-3,4-dicarboxylic acid |

InChI |

InChI=1S/C12H10N2O4/c15-11(16)9-6-13-14(10(9)12(17)18)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18) |

InChI Key |

OUPYAWYNHZMMLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the cyclocondensation of hydrazine with a suitable dicarboxylic acid precursor. One common method includes the reaction of benzylhydrazine with maleic anhydride under controlled conditions to form the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrazine, maleic anhydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Dicarboxylic Acids

1H-Pyrazole-3,5-dicarboxylic Acid

- Structure : Pyrazole ring with carboxylic acids at positions 3 and 5.

- Applications : Used in synthesizing lanthanide coordination polymers due to its versatile coordination modes. Thermal stability and structural diversity depend on synthesis methods .

1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid

- Structure : Ethyl group at the 1-position (CAS 681015-26-9).

- Properties : Molecular weight = 184.15 g/mol, XLogP3 = 0.3, indicating moderate hydrophilicity.

- Applications: Limited data, but the ethyl group may enhance solubility in organic solvents compared to the benzyl derivative .

Comparison Table: Pyrazole Derivatives

Imidazole-Based Dicarboxylic Acids

1H-Imidazole-4,5-dicarboxylic Acid

- Structure : Imidazole core with carboxylic acids at 4 and 5.

- Applications: Widely used in coordination complexes (CPs) due to N- and O-donor sites. Derivatives like 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid form CPs with luminescent or catalytic properties .

- Key Difference: The imidazole ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrazole (two non-adjacent nitrogens), influencing metal-binding selectivity .

1-Methyl-1H-imidazole-4,5-dicarboxylic Acid

Other Heterocyclic Dicarboxylic Acids

Furan-2,5-dicarboxylic Acid (FDCA)

- Structure : Furan ring with carboxylic acids at 2 and 5.

- Applications : Biomass-derived alternative to terephthalic acid in polyesters. Commercial production via oxidation of 5-hydroxymethylfurfural (HMF) .

- Key Difference: The non-aromatic furan ring lacks the resonance stabilization of pyrazole, reducing thermal stability but enhancing biodegradability .

1H-Pyrrole-2,5-dicarboxylic Acid

- Structure : Pyrrole ring with carboxylic acids at 2 and 5.

Structural and Functional Insights

- Substituent Effects : The benzyl group in this compound increases hydrophobicity, which could enhance membrane permeability in drug design but complicate aqueous-phase reactions .

- Pharmacological Potential: While pyrrole and imidazole derivatives show anti-inflammatory and antimicrobial activities , the benzyl-pyrazole analog’s bioactivity remains unexplored but merits investigation.

- Coordination Chemistry : Pyrazole and imidazole dicarboxylates form diverse CPs, but the benzyl group’s bulkiness may favor porous frameworks for gas storage or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.